molecular formula C9H8Cl2O B13182136 2-[(2,5-Dichlorophenyl)methyl]oxirane

2-[(2,5-Dichlorophenyl)methyl]oxirane

Cat. No.: B13182136
M. Wt: 203.06 g/mol
InChI Key: MKFWXPIDSOKGMA-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,5-dichlorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)methyl]oxirane typically involves the reaction of 2,5-dichlorobenzyl chloride with an epoxidizing agent. One common method is the reaction with sodium hydroxide and hydrogen peroxide under controlled conditions to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(2,5-Dichlorophenyl)methyl]oxirane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)methyl]oxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can result in the formation of various products depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dichlorophenoxy)methyl]oxirane
  • 2-[(2,4-Dichlorophenyl)methyl]oxirane
  • 2-[(2,6-Dichlorophenyl)methyl]oxirane

Uniqueness

2-[(2,5-Dichlorophenyl)methyl]oxirane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its physical and chemical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8Cl2O/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2

InChI Key

MKFWXPIDSOKGMA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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